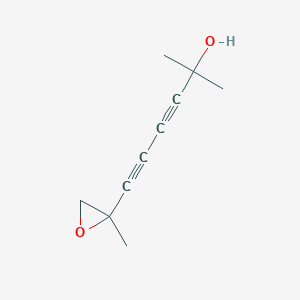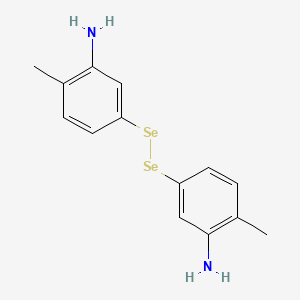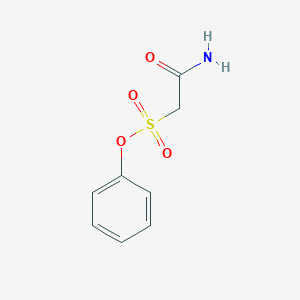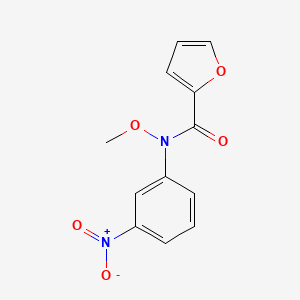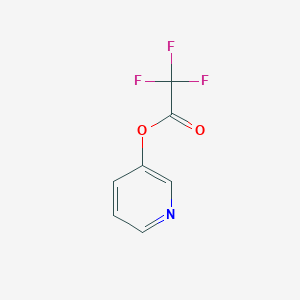
Pyridin-3-yl trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-3-yl trifluoroacetate is an organic compound that features a pyridine ring substituted with a trifluoroacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridin-3-yl trifluoroacetate typically involves the reaction of pyridin-3-ol with trifluoroacetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion. The general reaction scheme is as follows:
Pyridin-3-ol+Trifluoroacetic anhydride→Pyridin-3-yl trifluoroacetate+Acetic acid
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Pyridin-3-yl trifluoroacetate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroacetate group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Pyridin-3-yl trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be employed in the modification of biomolecules for studying biological processes.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of pyridin-3-yl trifluoroacetate involves its ability to act as an electrophile in various chemical reactions. The trifluoroacetate group is highly electron-withdrawing, which makes the pyridine ring more susceptible to nucleophilic attack. This property is exploited in many synthetic applications to introduce functional groups into the pyridine ring.
Comparison with Similar Compounds
3-(Trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a trifluoroacetate group.
Pyridin-3-yl acetate: Similar but with an acetate group instead of a trifluoroacetate group.
Uniqueness: Pyridin-3-yl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in reactions where strong electron-withdrawing effects are desired.
Properties
CAS No. |
51998-03-9 |
|---|---|
Molecular Formula |
C7H4F3NO2 |
Molecular Weight |
191.11 g/mol |
IUPAC Name |
pyridin-3-yl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)6(12)13-5-2-1-3-11-4-5/h1-4H |
InChI Key |
JHSCHIBSAWQWRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




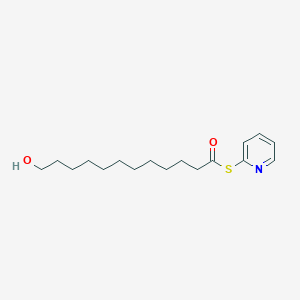
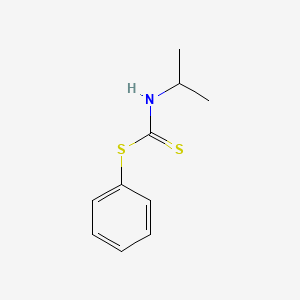
methanone](/img/structure/B14651417.png)
![Zinc, bromo[2-(diethylamino)-2-oxoethyl]-](/img/structure/B14651422.png)



![[(3S,4S)-1-Methyl-4-phenylpiperidin-3-yl]methanol](/img/structure/B14651453.png)
